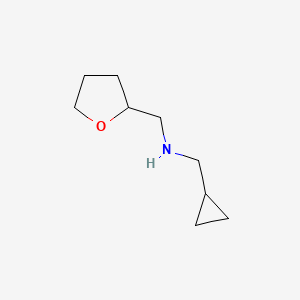

N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine

CAS No.: 356539-57-6

Cat. No.: VC2004435

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 356539-57-6 |

|---|---|

| Molecular Formula | C9H17NO |

| Molecular Weight | 155.24 g/mol |

| IUPAC Name | 1-cyclopropyl-N-(oxolan-2-ylmethyl)methanamine |

| Standard InChI | InChI=1S/C9H17NO/c1-2-9(11-5-1)7-10-6-8-3-4-8/h8-10H,1-7H2 |

| Standard InChI Key | DMMCSRZAOOXDCN-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)CNCC2CC2 |

| Canonical SMILES | C1CC(OC1)CNCC2CC2 |

Introduction

Chemical Identity and Nomenclature

N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine is identified by several key identifiers in chemical databases and literature:

| Property | Information |

|---|---|

| CAS Registry Number | 356539-57-6 |

| Molecular Formula | C₉H₁₇NO |

| Molecular Weight | 155.24 g/mol |

| IUPAC Name | 1-cyclopropyl-N-(oxolan-2-ylmethyl)methanamine |

| Alternative Names | (cyclopropylmethyl)(oxolan-2-ylmethyl)amine; (cyclopropylmethyl)(tetrahydrofuran-2-ylmethyl)amine; N-(cyclopropylmethyl)tetrahydro-2-furanmethanamine |

| InChI | InChI=1S/C9H17NO/c1-2-9(11-5-1)7-10-6-8-3-4-8/h8-10H,1-7H2 |

| InChIKey | DMMCSRZAOOXDCN-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)CNCC2CC2 |

The compound belongs to the chemical class of amines, specifically secondary amines, as it features two alkyl groups attached to a nitrogen atom .

Structural Features and Physical Properties

Structural Characteristics

The molecular structure of N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine consists of:

-

A central nitrogen atom serving as the amine functional group

-

A cyclopropylmethyl group (a methyl group attached to a three-membered cyclopropane ring)

-

A tetrahydro-2-furanylmethyl group (a methyl group attached to the 2-position of a tetrahydrofuran ring)

The compound features two distinct structural motifs that contribute to its chemical properties:

-

The cyclopropyl ring, which is known for its ring strain and unique reactivity

-

The tetrahydrofuran ring, which contains an oxygen atom that introduces polarity and potential for hydrogen bonding

Physical Properties

While specific experimental physical property data for N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine is limited in the available literature, computational predictions and comparison with similar compounds provide insight into its likely physical characteristics:

| Property | Value | Method |

|---|---|---|

| Physical State at Room Temperature | Likely liquid | Based on similar amines |

| Molecular Weight | 155.24 g/mol | Computed |

| Exact Mass | 155.13 g/mol | Computed |

| Hydrogen Bond Donor Count | 1 | Structural analysis |

| Hydrogen Bond Acceptor Count | 2 (N and O atoms) | Structural analysis |

The compound likely possesses both lipophilic character from the cyclopropyl ring and hydrophilic properties from the tetrahydrofuran oxygen and the nitrogen atom .

Synthesis and Chemical Characterization

Analytical Characterization

The structure and purity of N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine can be confirmed using several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR would show characteristic signals for the cyclopropyl protons (typically at δ 0.1-0.5 ppm)

-

The tetrahydrofuran ring protons would display a complex splitting pattern

-

The methylene groups adjacent to the nitrogen would appear at approximately δ 2.5-3.0 ppm

-

-

Mass Spectrometry (MS)

-

The molecular ion peak would correspond to m/z 155

-

Fragmentation patterns would likely show loss of the cyclopropylmethyl group or cleavage of the tetrahydrofuran ring

-

-

Infrared (IR) Spectroscopy

-

C-N stretching vibrations around 1200-1350 cm⁻¹

-

C-O-C asymmetric stretching of the tetrahydrofuran ring at approximately 1050-1150 cm⁻¹

-

Comparison with Structurally Related Compounds

Structural Analogs

Several structurally related compounds share similarities with N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| N-(Tetrahydro-2-furanylmethyl)-1-propanamine | 7179-87-5 | C₈H₁₇NO | 143.23 g/mol | Contains a propyl group instead of cyclopropylmethyl |

| Hydroxylamine, O-(cyclopropylmethyl)- | 75647-90-4 | C₄H₉NO | 87.12 g/mol | Contains an N-O bond rather than C-N bonds |

| (cyclopropylmethyl)(tetrahydro-2-furanylmethyl)amine | 356539-57-6 | C₉H₁₇NO | 155.24 g/mol | Same compound (alternative name) |

These structural analogs provide insight into how small structural changes can affect physical properties and potential biological activities .

Comparative Properties

The comparison of N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine with its closest structural analog, N-(Tetrahydro-2-furanylmethyl)-1-propanamine, reveals interesting differences:

| Property | N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine | N-(Tetrahydro-2-furanylmethyl)-1-propanamine |

|---|---|---|

| Molecular Weight | 155.24 g/mol | 143.23 g/mol |

| Structural Feature | Contains a cyclopropyl ring | Contains a linear propyl chain |

| Boiling Point | Not specifically documented | 198.9°C at 760 mmHg |

| Density | Not specifically documented | 0.899 g/cm³ |

| Flash Point | Not specifically documented | 75.7°C |

Future Research Opportunities

Based on the structural features and the limited available data on specific applications, several promising research directions for N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine include:

-

Exploration as a building block in the synthesis of more complex biologically active compounds

-

Investigation of its potential as a ligand for various metal-catalyzed reactions

-

Studies on its reactivity in various chemical transformations, particularly those involving the cyclopropyl ring

-

Examination of structure-activity relationships when incorporated into potential pharmaceutical candidates

-

Comparative studies with structurally similar compounds to better understand the impact of the cyclopropyl moiety on biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume